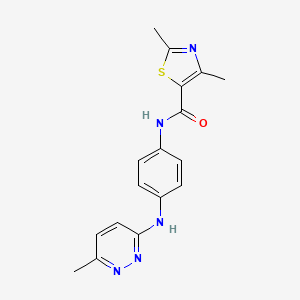

![molecular formula C20H26BrN5O B2562656 1-(2-bromobenzoyl)-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine CAS No. 1396765-24-4](/img/structure/B2562656.png)

1-(2-bromobenzoyl)-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable piperazine derivative with a bromobenzoyl chloride to form the bromobenzoyl-piperazine intermediate. The 4-cyclohexyl-4H-1,2,4-triazol-3-ylmethyl group could then be introduced through a suitable reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromobenzoyl group would introduce polarity and potential for hydrogen bonding, while the cyclohexyl group would add steric bulk .Chemical Reactions Analysis

As a piperazine derivative, this compound could potentially undergo a variety of chemical reactions. The bromine atom in the bromobenzoyl group could be replaced by nucleophilic substitution, and the piperazine ring could potentially be opened under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the bromobenzoyl group would likely make it relatively polar and potentially increase its boiling point and melting point .Applications De Recherche Scientifique

Anti-Mycobacterial Activity of Piperazine Derivatives

Piperazine and its analogues have been extensively studied for their medicinal importance, particularly in the development of anti-mycobacterial agents. The structural versatility of piperazine has led to the discovery of potent molecules against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. The design, rationale, and structure-activity relationships of piperazine-based anti-TB molecules highlight the potential of this scaffold in addressing the need for safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Piperazine Derivatives in Clinical Applications

Arylpiperazine derivatives have shown significant clinical applications, particularly in the treatment of depression, psychosis, and anxiety. The metabolic pathways, including CYP3A4-dependent N-dealkylation, lead to the formation of 1-aryl-piperazines, which exhibit a variety of effects on serotonin and other neurotransmitter receptors. The pharmacological actions and metabolism of these derivatives underscore their importance in therapeutic settings (Caccia, 2007).

Novel Psychoactive Substances: The Case of MT-45

The novel psychoactive substance MT-45, a derivative containing the piperazine structure, has been studied for its opioid-like effects. Although there is limited information on its prevalence and long-term effects, initial studies suggest MT-45's potential for dependency and its opioid-like desired and unwanted effects. This highlights the need for further investigation into the pharmacological properties and safety profile of such novel compounds (Siddiqi et al., 2015).

Piperazine-Based Molecular Designs in Therapeutics

Piperazine serves as a critical moiety in the rational design of a wide range of drugs, exhibiting diverse therapeutic uses. Its presence in drugs for antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory purposes, among others, demonstrates the scaffold's broad potential in drug discovery. The flexibility of piperazine as a building block for drug-like elements and the impact of substituent modifications on pharmacokinetics and pharmacodynamics are key areas of interest for future therapeutic investigations (Rathi et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

(2-bromophenyl)-[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26BrN5O/c21-18-9-5-4-8-17(18)20(27)25-12-10-24(11-13-25)14-19-23-22-15-26(19)16-6-2-1-3-7-16/h4-5,8-9,15-16H,1-3,6-7,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVKGANMXIUJPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;hydrochloride](/img/structure/B2562576.png)

![4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2562578.png)

![3-[(1-Benzyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6,8-dimethyl-1H-quinolin-2-one;hydrochloride](/img/structure/B2562582.png)

![6-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2562583.png)

![methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562584.png)

![ethyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562585.png)

![7-chloro-4-methyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2562586.png)

![2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2562589.png)

![2-(methylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2562591.png)

![5-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2562593.png)

![1-[(3,4-dimethoxyphenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B2562594.png)